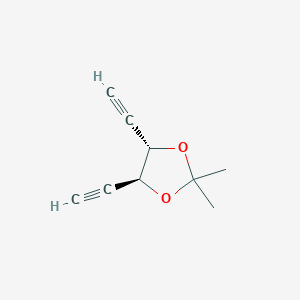
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with a unique structure that includes two ethynyl groups attached to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of a dioxolane derivative, which is reacted with ethynyl lithium or ethynyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the desired compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can yield diketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which (4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects depends on the specific application. In organic synthesis, the ethynyl groups act as reactive sites for further chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5S)-1,2-Dithiane-4,5-diol: This compound has a similar dioxolane ring structure but with sulfur atoms instead of ethynyl groups.
(4S,5S)-Octanediol: Another compound with a similar stereochemistry but different functional groups.
Uniqueness
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of ethynyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
617704-38-8 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(4S,5S)-4,5-diethynyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H10O2/c1-5-7-8(6-2)11-9(3,4)10-7/h1-2,7-8H,3-4H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
YALCFYFPLXNAOZ-YUMQZZPRSA-N |
Isomerische SMILES |
CC1(O[C@H]([C@@H](O1)C#C)C#C)C |
Kanonische SMILES |
CC1(OC(C(O1)C#C)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)

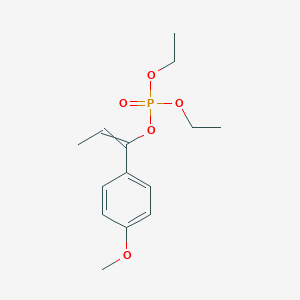

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
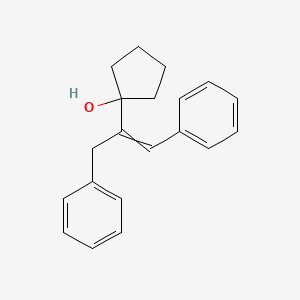

![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

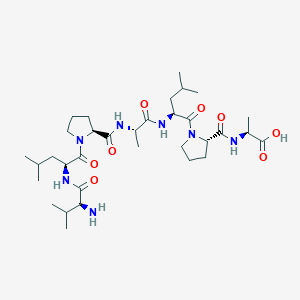
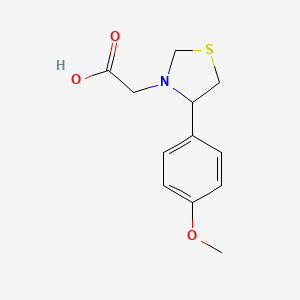
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
